molecular formula C10H18N5O13P3 B12294079 [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12294079
M. Wt: 509.20 g/mol
InChI Key: XLAHFQHDASMHIF-UNYLCCJPSA-N
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Description

The compound “[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with significant applications in various scientific fields This compound is known for its unique structure, which includes an azido group, a dioxo-1,3-diazinan-1-yl moiety, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” typically involves multiple steps. One common method includes the following steps:

    Formation of the oxolan ring: The oxolan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the azido group: The azido group is introduced via a nucleophilic substitution reaction, often using sodium azide as the reagent.

    Attachment of the dioxo-1,3-diazinan-1-yl moiety: This step involves the coupling of the oxolan ring with the dioxo-1,3-diazinan-1-yl group through a condensation reaction.

    Phosphorylation: The final step involves the phosphorylation of the compound using a phosphorylating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azido and phosphoryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Sodium azide and phosphorus oxychloride are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phosphates.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its interactions with biomolecules. It is often used in studies involving enzyme inhibition and protein binding.

Medicine

The compound has significant potential in medicinal chemistry, particularly in the development of antiviral drugs. Its structure is similar to that of nucleoside analogs, which are commonly used in antiviral therapies.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of “[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phosphoryl group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine monophosphate: This compound shares a similar structure but lacks the dioxo-1,3-diazinan-1-yl moiety.

    3’-Azido-3’-deoxythymidine:

Uniqueness

The uniqueness of “[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its combination of an azido group, a dioxo-1,3-diazinan-1-yl moiety, and a phosphoryl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18N5O13P3

Molecular Weight

509.20 g/mol

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h5-8H,2-4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t5?,6-,7+,8+/m0/s1

InChI Key

XLAHFQHDASMHIF-UNYLCCJPSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Origin of Product

United States

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